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Compound of Interest

7-Amino-3,4-dihydro-1,4-
Compound Name: )
benzoxazepin-5(2H)-one

CAS No.: 1022969-21-6

Cat. No.: B2558744

L J

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound belonging to
the benzoxazepine class.[1] While primarily documented as a key intermediate in medicinal
chemistry, its core structure is integral to a range of biologically active molecules.[2] Derivatives
of this scaffold have demonstrated significant pharmacological potential, including activity
against neurological disorders such as epilepsy and promising anti-cancer properties through
the inhibition of novel pathways.[2][3][4] Specifically, related benzoxazepine derivatives have
been investigated as potent inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a
target in the Wnt/p-catenin signaling pathway implicated in colorectal cancer.[4] Furthermore,
the broader class of compounds containing a seven-membered ring, such as benzodiazepines
and benzothiazepines, are well-established modulators of the central nervous system (CNS).[5]

[6]

This guide provides a comprehensive framework for the initial in vivo characterization of 7-
Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. The experimental design detailed herein is
structured to logically progress from fundamental safety and pharmacokinetic profiling to
preliminary efficacy screening in relevant disease models. The objective is to generate a
foundational dataset to guide future development decisions, whether proceeding down a CNS
or oncology-focused therapeutic path.
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Section 1: Foundational Compound Assessment &
Formulation

Rationale: Before any animal is dosed, the test article's identity, purity, and solubility must be
rigorously established. An inappropriate or poorly characterized formulation can invalidate an
entire in vivo study. This phase ensures that the observed effects are attributable to the
compound itself and that the dosing solution is stable and delivers the intended concentration.

Protocol 1: Physicochemical Characterization & Dose Vehicle Screening
 Purity Verification:

o Confirm the purity of the test compound batch using High-Performance Liquid
Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass
Spectrometry (LC-MS). Purity should ideally be >95%.

o Verify the compound's identity using *H-NMR and high-resolution mass spectrometry
(HRMS).

¢ Solubility Assessment:

o Determine the compound's solubility in a panel of common, biocompatible dose vehicles.
This is a critical step for ensuring the compound can be administered effectively.

o Procedure:

1. Prepare saturated solutions of the test compound in various vehicles (e.g., Saline, 5%
Dextrose in Water (D5W), 0.5% Methylcellulose, 10% DMSO / 40% PEG400 / 50%
Saline).

2. Equilibrate the solutions for 24 hours at room temperature with agitation.
3. Centrifuge to pellet undissolved solid.

4. Analyze the supernatant by a qualified analytical method (e.g., HPLC) to determine the
concentration.
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e Formulation Selection & Stability:

o Select the simplest vehicle that achieves the desired concentration for the highest planned
dose. For initial studies, oral (PO) and intraperitoneal (IP) are common routes.

o Assess the stability of the final formulation at the intended storage temperature (e.g., 4°C)
and at room temperature for the expected duration of the experiment (e.g., 8 hours).

Section 2: Initial Safety & Tolerability Assessment

Rationale: The primary goal of preclinical safety evaluation is to identify a safe starting dose for
subsequent studies and to characterize potential target organs for toxicity.[7] An acute toxicity
study provides the first in vivo indication of the compound's safety profile and helps establish
the Maximum Tolerated Dose (MTD). The OECD 423 guideline (Acute Toxic Class Method) is
an ethical and efficient approach that uses a minimal number of animals.[8][9]

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD 423)
o Objective: To determine the acute toxicity profile and estimate the LD50 cutoff value.

« Animal Model: Female Sprague-Dawley rats (8-10 weeks old). Females are often chosen as
they can be slightly more sensitive.[10]

o Methodology: This is a stepwise procedure using 3 animals per step.[8]

o Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds,
select a starting dose from the OECD fixed levels: 5, 50, 300, or 2000 mg/kg.[10] If no
data exists, a starting dose of 300 mg/kg is common.

o Administration: Dose a group of 3 fasted female rats with the starting dose via oral
gavage.

o Observation:

» Observe animals closely for the first 30 minutes, periodically during the first 24 hours,
and daily thereafter for a total of 14 days.
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» Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic
effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions, lethargy).

» Record body weight just prior to dosing and on days 7 and 14.

o Decision Logic: The outcome of the first step determines the next step, as defined by the
OECD 423 guideline. For example, if 2 or 3 animals die at 300 mg/kg, the next step would
be to dose a new group of 3 animals at 50 mg/kg. If no mortality occurs, a higher dose
may be tested.

o Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy
findings at the end of the 14-day observation period.

Table 1: Example Clinical Observation Scoring for Acute Toxicity

Score Observation Category Description

No observable

0 Normal .
abnormalities.
Slight changes in activity,
1 Mild posture, or respiration; fully
reversible.
Pronounced lethargy, tremors,
2 Moderate piloerection; animal is

conscious.

| 3 | Severe | Convulsions, loss of righting reflex, labored breathing; humane endpoint. |

Section 3: Pharmacokinetic (PK) Profiling

Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion
(ADME) profile is fundamental. A pharmacokinetic study reveals how much of the drug gets into
the bloodstream, how long it stays there, and how it is cleared. This information is essential for
designing rational dosing schedules for efficacy studies. Benzoxazepine and related derivatives
can have complex pharmacokinetic profiles, sometimes involving first-pass metabolism.[11]
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Protocol 3: Single-Dose Pharmacokinetic Study in Mice

o Objective: To determine key PK parameters (Cmax, Tmax, AUC, t%2) following a single
administration.

e Animal Model: Male CD-1 mice (8-10 weeks old). Mice are a common choice for initial PK
due to their smaller size and faster metabolism.

e Dosing Groups:

o Group 1 (Intravenous, 1V): 1-2 mg/kg. The IV group is crucial for determining absolute
bioavailability.

o Group 2 (Oral, PO): 10-20 mg/kg. The oral dose should be higher to account for potential
poor absorption.

o Methodology:
o Administer the compound to each group (n=3-4 mice per time point).
o Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points.
o Process blood to plasma and store at -80°C until analysis.

o Bioanalysis:

o Develop and validate a sensitive and specific LC-MS/MS method for quantifying the
compound in plasma, following FDA M10 guidance.[12][13]

o The method must meet acceptance criteria for accuracy, precision, selectivity, and stability.
[14]

o Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis
software (e.g., Phoenix WinNonlin).

Table 2: Example Blood Sampling Schedule for PK Study
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Time Points (hours post-
Route Dose
dose)

0.083 (5 min), 0.25, 0.5, 1,

vV 2 mglkg Ry

| PO | 20 mg/kg | 0.25, 0.5, 1, 2, 4, 6, 8, 24 |

Section 4: Preliminary Pharmacodynamic (PD) &
Efficacy Screening

Rationale: Based on the activities of structurally related compounds, a dual-path screening
approach is logical. One path investigates potential CNS effects, while the other explores anti-
cancer activity. This strategy efficiently probes the most likely therapeutic applications.

Path A: Central Nervous System (CNS) Activity
Screening

Causality: The benzoxazepine core is present in molecules with known anticonvulsant and
CNS-modulating properties.[3][5] Therefore, an initial screen for neuroactivity and potential
motor impairment is a logical first step.

Protocol 4A: Rotarod Test for Motor Coordination and Neurotoxicity

o Principle: This test assesses motor coordination and balance. A compound causing sedation
or motor impairment will reduce the time an animal can stay on a rotating rod. It is a standard
method for evaluating neurotoxicity.[3]

¢ Animal Model: Male CD-1 mice.
o Methodology:

o Training: Train mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for
2-3 days until they achieve a stable baseline performance.
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o Dosing: Administer the test compound (e.g., at three dose levels determined from the
acute toxicity study) or vehicle via IP or PO route.

o Testing: Place the mice on the rotarod at various time points post-dose (e.g., 30, 60, 120
minutes) and record the latency to fall.

o Endpoints: Time (in seconds) spent on the rod. A significant decrease compared to the
vehicle group indicates potential neurotoxic or sedative effects.

Protocol 4B: Maximal Electroshock (MES) Seizure Test

e Principle: The MES test is a widely used model to screen for anticonvulsant activity against
generalized tonic-clonic seizures.[3] Protection in this model suggests potential efficacy for

epilepsy.
e Animal Model: Male CD-1 mice.
o Methodology:

o Dosing: Administer the test compound or vehicle at various doses. A known anticonvulsant
(e.g., phenytoin) should be used as a positive control.

o Induction: At the time of predicted peak effect (determined from PK data, or typically 30-60
minutes post-IP dose), induce a seizure by delivering a brief electrical stimulus via corneal

or ear-clip electrodes.

o Observation: Observe the animal for the presence or absence of the tonic hindlimb
extension phase of the seizure.

o Endpoints: The primary endpoint is the percentage of animals protected from tonic hindlimb
extension. The data can be used to calculate an ED50 (the dose effective in 50% of

animals).

Path B: Anti-Cancer Activity Screening

Causality: Derivatives of the 3,4-dihydrobenzol[f][2][4]oxazepin-5(2H)-one scaffold have shown
potent and selective inhibition of TNIK, a kinase in the Wnt signaling pathway, and
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demonstrated in vivo antitumor activity in a colorectal cancer (CRC) xenograft model.[4] This
provides a strong rationale for evaluating the parent compound in a similar context.

Protocol 4B: Human Tumor Xenograft Study

e Principle: This model assesses the ability of a compound to inhibit the growth of human
tumors implanted in immunodeficient mice.

e Animal Model: Athymic Nude or SCID mice.
o Methodology:

o Cell Implantation: Subcutaneously implant human colorectal cancer cells (e.g., HCT116)
into the flank of each mouse.

o Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mma3).

o Randomization & Dosing: Randomize mice into treatment groups (Vehicle, Test
Compound at 2-3 dose levels, Positive Control). Administer treatment daily (or as
determined by PK data) via the selected route (e.g., PO).

o Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body
weight and general health as indicators of toxicity.

e Endpoints:
o Primary: Tumor growth inhibition (TGI).
o Secondary: Body weight changes, clinical signs of toxicity.

o Exploratory: At the end of the study, tumors can be harvested for biomarker analysis (e.g.,
Western blot for downstream targets of the Wnt pathway).

Visualization of Workflows and Pathways
Overall In Vivo Experimental Workflow

The following diagram illustrates the logical progression of the proposed studies, from initial
characterization to divergent efficacy screening.
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Caption: Simplified Wnt/B-catenin pathway and the potential role of TNIK.
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Conclusion

This application guide outlines a systematic and robust approach for the initial in vivo
assessment of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. By integrating
pharmacokinetics, acute toxicology, and hypothesis-driven efficacy screening, this experimental
plan is designed to efficiently generate the critical data needed to determine if this chemical
scaffold warrants further investigation as a potential therapeutic agent for either CNS disorders
or oncology. The outcomes of these studies will provide a solid, evidence-based foundation for
subsequent lead optimization and more extensive preclinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. 7-Amino-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one [myskinrecipes.com]

3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant
agents - PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. Discovery of 3,4-Dihydrobenzo] f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of
Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 5. Benzodiazepine - Wikipedia [en.wikipedia.org]

e 6. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug
discovery - PMC [pmc.ncbi.nlm.nih.gov]

¢ 7. pacificbiolabs.com [pacificbiolabs.com]

¢ 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

¢ 9. researchgate.net [researchgate.net]

¢ 10. scribd.com [scribd.com]

¢ 11. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
e 12. fda.gov [fda.gov]

¢ 13. fda.gov [fda.gov]

e 14. resolvemass.ca [resolvemass.ca]

© 2026 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10110384/
https://www.youtube.com/watch?v=Fj-Lh5pB-fE
https://ntp.niehs.nih.gov/iccvam/suppdocs/feddocs/oecd/oecdtg401.pdf
https://www.benchchem.com/product/b2558744?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/366876518_A_Synthetic_Overview_of_Benzoxazines_and_Benzoxazepines_as_Anticancer_Agents
https://www.myskinrecipes.com/shop/en/benzoxazepine-derivatives/82638--7-amino-34-dihydrobenzo-f-14-oxazepin-52h-one.html
https://pubmed.ncbi.nlm.nih.gov/17950496/
https://pubmed.ncbi.nlm.nih.gov/17950496/
https://pubmed.ncbi.nlm.nih.gov/34985886/
https://pubmed.ncbi.nlm.nih.gov/34985886/
https://pubmed.ncbi.nlm.nih.gov/34985886/
https://en.wikipedia.org/wiki/Benzodiazepine
https://pmc.ncbi.nlm.nih.gov/articles/PMC9957176/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9957176/
http://www.pacificbiolabs.com/downloads/Booklet%20Preclinical%20Tox%20Guidance.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd_gl423.pdf
https://www.researchgate.net/publication/373895537_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW
https://www.scribd.com/document/408903618/OECD-Acute-Oral-Toxicity-fixed-Dose-Procedure-420
http://pbmc.ibmc.msk.ru/en/article-en/PBMC-2002-48-3-233/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://resolvemass.ca/bioanalytical-method-validation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2558744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» To cite this document: BenchChem. [Introduction: Scaffolding a Path from Intermediate to
Investigational Compound]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2558744#7-amino-3-4-dihydro-1-4-benzoxazepin-5-
2h-one-in-vivo-experimental-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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